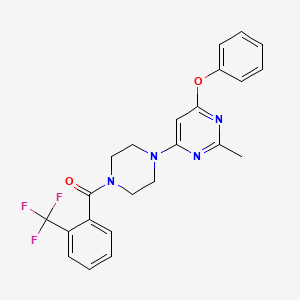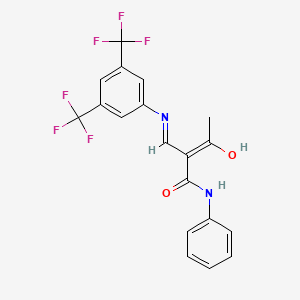
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule that features a piperazine ring, a pyrimidine ring, and a trifluoromethyl group
作用機序
Target of Action
Similar compounds have been found to interact with various receptors . For instance, compounds with a similar structure have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
Similar compounds have been found to exhibit affinity towards alpha1-adrenergic receptors . They bind to these receptors and can potentially alter their function .
Biochemical Pathways
Compounds that interact with alpha1-adrenergic receptors can influence a variety of biochemical pathways, including those involved in cardiac function, hypertension, and various neurological conditions .
Pharmacokinetics
Similar compounds have been found to exhibit acceptable pharmacokinetic profiles .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: This involves the cyclization of a suitable diamine precursor.
Coupling of the Intermediates: The final step involves coupling the pyrimidine and piperazine intermediates with the trifluoromethylphenyl ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amine derivatives.
Substitution: Substituted derivatives at the phenoxy or trifluoromethyl groups.
科学的研究の応用
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
- (4-(2-Methoxyphenyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- (4-(2-Fluorophenyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Uniqueness
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone: is unique due to the presence of the phenoxypyrimidine moiety, which imparts specific electronic and steric properties that can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-17-7-3-2-4-8-17)29-11-13-30(14-12-29)22(31)18-9-5-6-10-19(18)23(24,25)26/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEIBLYHORBGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2635592.png)
![5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2635594.png)
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2635596.png)
![(3,4-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2635599.png)
![tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2635600.png)
![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2635601.png)
![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2635603.png)
![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2635605.png)
![Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate](/img/structure/B2635606.png)
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635608.png)

![2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2635611.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2635612.png)
![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B2635613.png)
